REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][CH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][C:20]#[N:21])[CH2:15][CH2:14]1.C(N(CC)CC)C.[Na+].[Cl-]>ClCCl>[CH:12]([CH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][C:20]#[N:21])[CH2:15][CH2:14]1)=[O:11] |f:4.5|
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
[4-(hydroxymethyl)cyclohexyl]acetonitrile
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
OCC1CCC(CC1)CC#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with two 100 mL portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1CCC(CC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.306 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |